molecular formula C10H13NO5S2 B5541664 methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate

methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate

Cat. No. B5541664
M. Wt: 291.3 g/mol
InChI Key: ARQYVOSUFNKHIK-UHFFFAOYSA-N
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Description

Methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been synthesized and analyzed in various studies. This compound is related to the family of thiophene derivatives, which are known for their diverse chemical properties and applications in different fields such as material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of related methyl thiophene sulfonamide derivatives typically involves reactions such as the condensation of alkoxyaryl sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine or other bases (Stephens, Price, & Sowell, 1999). Another approach involves the reaction of substituted propargylic alcohols with morpholine-4-sulfenyl chloride to yield different sulfonamide derivatives, showcasing the versatility in synthetic methodologies (Baudin, Julia, & Wang, 1995).

Molecular Structure Analysis

The molecular structure of such compounds has been studied using techniques like X-ray crystallography, which provides insights into their crystalline structure and molecular geometry. For example, studies on similar sulfonamide derivatives have elucidated their crystal structures, confirming the expected molecular frameworks and shedding light on intermolecular interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).

Scientific Research Applications

Antimicrobial Activity Modulation

Research indicates that compounds containing morpholine groups, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties. A study investigated the antimicrobial and modulating activity of this compound against various microorganisms, including Staphylococcus aureus and Escherichia coli, revealing its potential in treating diseases caused by these pathogens (Oliveira et al., 2015).

Synthesis of Ionic Liquids

Research on the synthesis of 4-benzyl-4-methylmorpholinium salts has demonstrated the potential of these compounds as new biomass solvents. The study explored their physicochemical properties, cytotoxicity, and biodegradability, providing insights into their use in green chemistry applications (Pernak et al., 2011).

Sulfenylation Reactions

Methylsulfenylation reactions using 1-(methylthio)morpholine have been shown to successfully modify pyrroles and indoles, leading to the synthesis of various substituted compounds. This methodology opens new avenues for creating tri- and tetrasubstituted pyrroles and disubstituted indoles, expanding the toolbox for chemical synthesis (Gilow et al., 1991).

Electrochemical Applications

Electroactive polymers containing 3-(4-methylsulfonylphenyl)thiophene have been studied for their potential in electrochemical capacitor applications. The research demonstrated that these materials could achieve high energy and power densities, showcasing their utility in energy storage technologies (Ferraris et al., 1998).

Synthesis of Nonlinear Optical Materials

A study focused on synthesizing sulfone-substituted thiophene chromophores for second-order nonlinear optics discovered that these compounds possess efficient nonlinear optical properties, high thermal stability, and good transparency. This research contributes to the development of materials for optical technologies (Chou et al., 1996).

properties

IUPAC Name

methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYVOSUFNKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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